molecular formula C19H24N4O4S B3012459 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797217-84-5

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3012459
CAS No.: 1797217-84-5
M. Wt: 404.49
InChI Key: IHYLIGXPODOQSZ-UHFFFAOYSA-N
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Description

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity

The compound N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 366.46 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Structural Representation

ComponentDescription
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight366.46 g/mol
Functional GroupsSulfonamide, Dihydrobenzo[dioxine], Pyridazine

Antitumor Activity

Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through multiple pathways:

  • Mechanism of Action : These compounds often target specific kinases or enzymes involved in tumor growth and proliferation.
  • Case Study : A study focused on a series of sulfonamide derivatives demonstrated that they could inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range, suggesting potential efficacy in cancer therapy .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar activities:

  • In vitro Studies : Various sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings .
  • Mechanism : The mechanism typically involves inhibition of bacterial folate synthesis, critical for DNA replication.

Anti-inflammatory Effects

Recent studies suggest that compounds with similar structures may also possess anti-inflammatory properties:

  • Research Findings : A derivative was found to inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key points include:

  • Pyridazine Ring : Modifications on the pyridazine moiety can enhance binding affinity to target proteins.
  • Sulfonamide Group : The presence of the sulfonamide group is essential for maintaining biological activity against various targets.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of cell proliferation
AntibacterialFolate synthesis inhibition
Anti-inflammatoryNitric oxide inhibition

Properties

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-14-2-5-19(22-21-14)23-8-6-15(7-9-23)13-20-28(24,25)16-3-4-17-18(12-16)27-11-10-26-17/h2-5,12,15,20H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLIGXPODOQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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